

Application Note: Chromatographic Isolation and Purification of Vilazodone Carboxylic Acid

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Compound of Interest		
Compound Name:	Vilazodone carboxylic acid	
Cat. No.:	B113504	Get Quote

Introduction

Vilazodone, an antidepressant agent, is a selective serotonin reuptake inhibitor and a partial agonist of the 5-HT1A receptor. During its synthesis and under certain storage conditions, impurities and degradation products can form. One such critical variant is **Vilazodone Carboxylic Acid**, also known as 5-(4-(4-(5-cyano-1H-indol-3-yl) butyl) piperazin-1-yl) benzofuran-2-carboxylic acid. This compound is a significant alkaline degradation product and can also be a process-related impurity.[1][2] The isolation and purification of this carboxylic acid derivative are essential for its use as a reference standard in purity assays and for further toxicological studies. This application note provides a detailed protocol for the chromatographic isolation and purification of **vilazodone carboxylic acid**.

Data Presentation

The following table summarizes the key quantitative parameters for the chromatographic purification of **vilazodone carboxylic acid**.



Parameter	Value	Reference
Analytical HPLC		
Column	Inertsil ODS 3V C18 (250mm x 4.6mm, 5μm)	[2]
Mobile Phase A	0.05% v/v Trifluoroacetic acid in water: Methanol (80:20)	[2]
Mobile Phase B	Acetonitrile: Methanol (80:20)	[2]
Flow Rate	1.0 mL/min	[2]
Detection Wavelength	241 nm	[2]
Column Temperature	45.0 °C	[2]
Injection Volume	10 μL	[2]
Preparative HPLC		
Column	X-bridge (Waters) C18 (150mm x 30mm, 5μm)	[2]
Mobile Phase A	0.1% w/v Ammonium acetate in water	[2]
Mobile Phase B	Acetonitrile	[2]
Flow Rate	40 mL/min	[2]
Detection Wavelength	241 nm	[2]
Purity of Isolated Product	> 99%	[2]

Experimental Protocols

This section details the methodologies for the generation, isolation, and purification of vilazodone carboxylic acid.

1. Generation of Vilazodone Carboxylic Acid via Alkaline Degradation



This protocol describes the forced degradation of vilazodone to generate the carboxylic acid derivative.

Materials:

- Vilazodone drug substance
- 0.5 N Sodium hydroxide solution
- 0.5 N Hydrochloric acid solution
- Methanol (HPLC grade)
- 100 mL round-bottom flask
- Reflux condenser
- Constant temperature water bath
- 0.45 µm filter paper

• Procedure:

- Accurately weigh approximately 0.1 g of vilazodone and transfer it to a 100 mL roundbottom flask.[2]
- Add 25 mL of 0.5 N sodium hydroxide solution to the flask.
- Fit the flask with a reflux condenser and place it in a constant temperature water bath set at 100 °C.[2]
- Reflux the mixture for 2 hours.[2]
- After 2 hours, remove the flask from the water bath and allow it to cool to room temperature.[2]
- Neutralize the solution with 0.5 N hydrochloric acid.[2]



- Transfer the neutralized solution to a 100 mL volumetric flask and dilute to the mark with methanol.[2]
- Filter the solution through a 0.45 μm filter paper before proceeding to HPLC analysis and purification.[2]
- 2. Chromatographic Isolation and Purification

This protocol outlines the use of preparative HPLC for the isolation of the generated **vilazodone carboxylic acid**.

- Instrumentation and Conditions:
 - Preparative HPLC System: Waters system with a UV detector, or equivalent.
 - Column: X-bridge (Waters) C18 (150mm x 30mm) preparative column with 5 μm particle size.[2]
 - Mobile Phase A: 0.1% w/v ammonium acetate in water.[2]
 - Mobile Phase B: Acetonitrile.[2]
 - Gradient Elution:
 - 0-5 min: 35% B
 - 5-15 min: 35-45% B
 - 15-20 min: 45% B
 - 20-22 min: 45-35% B
 - 22-30 min: 35% B[2]
 - Flow Rate: 40 mL/min.[2]
 - Detection: 241 nm.[2]
 - Injection Volume: Sufficient volume of the filtered, degraded solution.



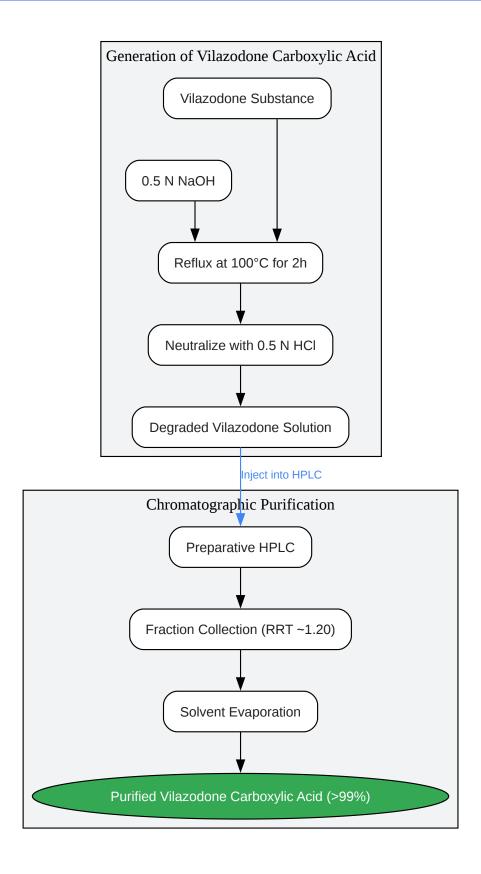
• Procedure:

- Equilibrate the preparative HPLC system with the initial mobile phase composition (65% A, 35% B).
- Inject the prepared vilazodone degradation solution onto the column.
- Monitor the chromatogram and collect the fractions corresponding to the vilazodone carboxylic acid peak. The degradation product has a relative retention time (RRT) of approximately 1.20 with respect to vilazodone under analytical HPLC conditions.[2]
- Pool the collected fractions containing the pure compound.
- Concentrate the pooled fractions using a rotary evaporator to remove the solvents.
- Dry the resulting solid to obtain the purified vilazodone carboxylic acid.
- Confirm the purity of the isolated solid using analytical HPLC. The purity should be greater than 99%.[2]

Mandatory Visualization

The following diagrams illustrate the key processes described in this application note.

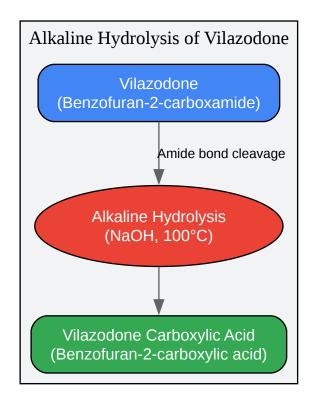




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Caption: Workflow for the generation and purification of vilazodone carboxylic acid.





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Caption: Signaling pathway of vilazodone degradation to its carboxylic acid.

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